molecular formula C8H15NO2 B13215356 3-(Hydroxymethyl)-3-propylpyrrolidin-2-one

3-(Hydroxymethyl)-3-propylpyrrolidin-2-one

Cat. No.: B13215356
M. Wt: 157.21 g/mol
InChI Key: XYIKOECUQWQHQZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3-propylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-propylpyrrolidin-2-one typically involves the reaction of propylamine with a suitable precursor, such as a hydroxymethyl-substituted lactam. The reaction conditions often include the use of a solvent like ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation or crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-propylpyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-3-propylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-propylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The propyl group may contribute to the compound’s hydrophobic interactions, affecting its overall stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one
  • 3-(Hydroxymethyl)-3-ethylpyrrolidin-2-one
  • 3-(Hydroxymethyl)-3-butylpyrrolidin-2-one

Uniqueness

3-(Hydroxymethyl)-3-propylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The propyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications compared to its methyl, ethyl, or butyl analogs.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(hydroxymethyl)-3-propylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-2-3-8(6-10)4-5-9-7(8)11/h10H,2-6H2,1H3,(H,9,11)

InChI Key

XYIKOECUQWQHQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1=O)CO

Origin of Product

United States

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